
C19H25Cl2N3O3
Übersicht
Beschreibung
The compound with the molecular formula C19H25Cl2N3O3 methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate . This compound is a synthetic chemical that has been studied for its potential pharmacological properties, particularly as a κ-opioid receptor agonist .
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate has been studied for various scientific research applications:
Chemistry: Used as a model compound in studies of synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, particularly its interaction with κ-opioid receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate involves several steps:
Formation of the Piperazine Core: The piperazine core is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group is introduced via a nucleophilic substitution reaction using pyrrolidine and a suitable alkylating agent.
Acylation with 3,4-Dichlorophenylacetyl Chloride: The final step involves acylation of the piperazine derivative with 3,4-dichlorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same steps as described above, but with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidinylmethyl group.
Reduction: Hydroxyl derivatives of the carbonyl group.
Substitution: Substituted derivatives at the aromatic ring.
Wirkmechanismus
The compound exerts its effects primarily through its action as a κ-opioid receptor agonist. It binds selectively to κ-opioid receptors, which are G-protein-coupled receptors involved in modulating pain perception, mood, and stress responses. Upon binding, the compound activates these receptors, leading to a cascade of intracellular signaling events that result in its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-[(3,4-dichlorophenyl)acetyl]-3-(1-pyrrolidinylmethyl)-1-piperazinecarboxylate: shares structural similarities with other piperazine derivatives such as GR-89696 and GR-103545 .
Uniqueness
- The presence of the 3,4-dichlorophenylacetyl group and the pyrrolidinylmethyl group distinguishes this compound from other piperazine derivatives, contributing to its unique pharmacological profile and selectivity for κ-opioid receptors.
Eigenschaften
IUPAC Name |
ethyl 8-chloro-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O3.ClH/c1-2-26-19(24)15-13-22-18-14(5-3-6-16(18)20)17(15)21-7-4-8-23-9-11-25-12-10-23;/h3,5-6,13H,2,4,7-12H2,1H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENAKUHOQJDGQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCN3CCOCC3)C=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


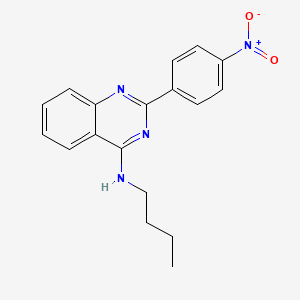
![(Z)-2-bromo-6-methoxy-4-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)phenol](/img/structure/B7742966.png)
![2-ethoxy-4-[(Z)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol](/img/structure/B7742977.png)
![(Z)-1-((2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B7742984.png)
![3-[(Z)-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol](/img/structure/B7742991.png)
![2-HYDROXY-N'-{4-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOYL}BENZOHYDRAZIDE](/img/structure/B7742992.png)
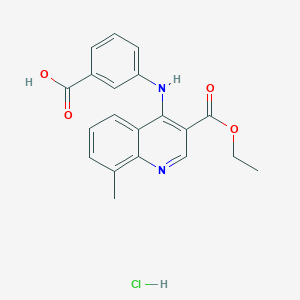
![4-[(3-Ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743003.png)
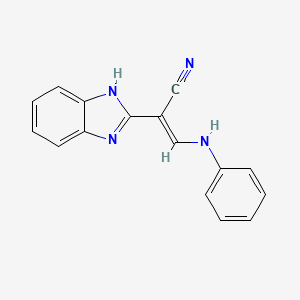
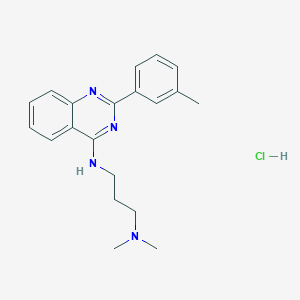
![Ethyl 4-(cyclohexylamino)benzo[h]quinoline-3-carboxylate;hydrochloride](/img/structure/B7743019.png)
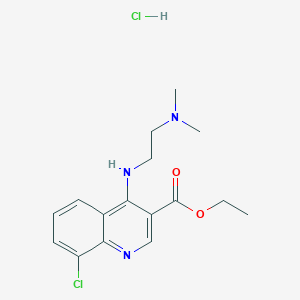
![Ethyl 6-methyl-4-[(2-morpholin-4-ylethyl)amino]quinoline-3-carboxylate](/img/structure/B7743038.png)
![N-[2-(4-tert-butylphenyl)quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine;hydrochloride](/img/structure/B7743053.png)
